5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate
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Overview
Description
5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetyl group and a dimethylheptenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings.
Isopropyl acetate: Known for its solvent properties and use in coatings and inks.
Uniqueness
5-Acetyl-3,6-dimethylhept-6-en-1-yl acetate stands out due to its specific structural features, which confer unique chemical and physical properties. Its combination of an acetyl group and a dimethylheptenyl chain makes it distinct from other esters, leading to different reactivity and applications.
Properties
CAS No. |
62994-76-7 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(5-acetyl-3,6-dimethylhept-6-enyl) acetate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(11(4)14)8-10(3)6-7-16-12(5)15/h10,13H,1,6-8H2,2-5H3 |
InChI Key |
IXJKDPPMYOQRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C)CC(C(=C)C)C(=O)C |
Origin of Product |
United States |
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